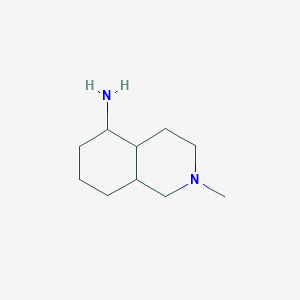
2-Methyl-decahydroisoquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-decahydroisoquinolin-5-amine is a nitrogen-containing heterocyclic compound. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a decahydroisoquinoline core with a methyl group at the 2-position and an amine group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-decahydroisoquinolin-5-amine typically involves the hydrogenation of isoquinoline derivatives. One common method is the catalytic hydrogenation of 2-methyl-5-nitroisoquinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The nitro group is reduced to an amine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with palladium or platinum catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure complete reduction of the nitro group and minimize by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-decahydroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-decahydroisoquinolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methyl-decahydroisoquinolin-5-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylisoquinoline: Lacks the decahydro structure and has different chemical properties.
Decahydroisoquinoline: Lacks the methyl and amine groups, resulting in different reactivity and applications.
5-Aminoisoquinoline: Lacks the decahydro structure and has different biological activities.
Uniqueness
2-Methyl-decahydroisoquinolin-5-amine is unique due to its specific substitution pattern and the presence of both a methyl group and an amine group on the decahydroisoquinoline core. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H20N2 |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-amine |
InChI |
InChI=1S/C10H20N2/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h8-10H,2-7,11H2,1H3 |
InChI-Schlüssel |
ZLNQAUZIIMMMAO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2C(C1)CCCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13222735.png)
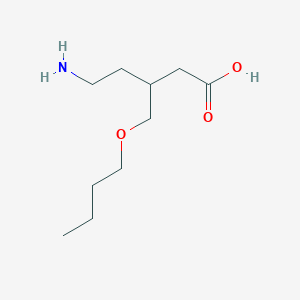
![N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B13222737.png)
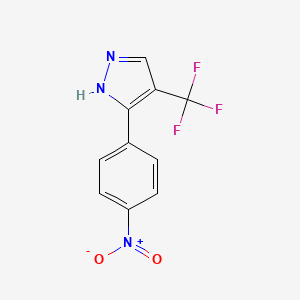
![2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13222743.png)

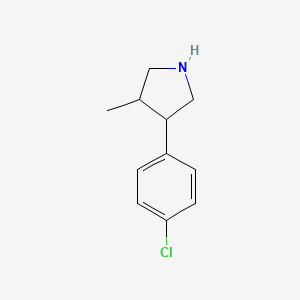
![1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13222751.png)
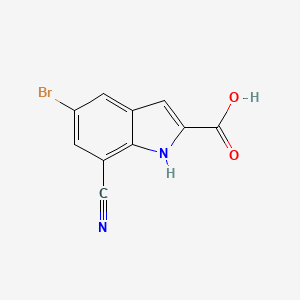
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13222759.png)
![1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13222763.png)
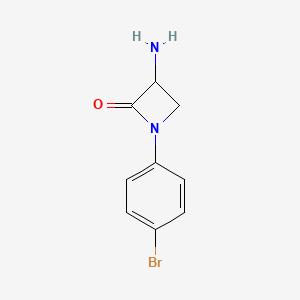
![3-[(3-Chlorobenzyl)amino]propanoic acid](/img/structure/B13222769.png)
![3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13222796.png)
